molecular formula C10H16ClN3S B1404811 5-(Tert-butylsulfanyl)pyridine-2-carboximidamide hydrochloride CAS No. 1394668-72-4

5-(Tert-butylsulfanyl)pyridine-2-carboximidamide hydrochloride

Cat. No.: B1404811
CAS No.: 1394668-72-4
M. Wt: 245.77 g/mol
InChI Key: WNQRMUHZBBWGCP-UHFFFAOYSA-N
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Description

5-(Tert-butylsulfanyl)pyridine-2-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3S and its molecular weight is 245.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

FLAP Inhibitors Development

  • Development of 5-Lipoxygenase-Activating Protein Inhibitors : Researchers developed a leukotriene synthesis inhibitor, which showed efficacy in a murine model of allergen-induced asthma. This compound completed phase 1 trials successfully in healthy volunteers (Hutchinson et al., 2009).

  • FLAP Inhibitors for Asthma Treatment : A potent FLAP inhibitor was developed with increased potency in human blood assays and was tested in phase 1 clinical studies. This compound also showed promise in phase 2 trials for asthma patients (Stock et al., 2011).

Synthesis and Characterization Studies

  • Synthesis of Tetrapyrazinoporphyrazines : A study focused on synthesizing zinc tetrapyrazinoporphyrazines with pyridin-2-yl and tert-butylsulfanyl substituents. These compounds showed varying singlet oxygen quantum yields and fluorescence quantum yields (Zimcik et al., 2009).

  • Regioselectivity in Pyrazole Synthesis : This study presented the synthesis of a series of pyrazoles with tert-butyl and trifluoromethyl groups, highlighting the impact of reaction media on regioselectivity (Martins et al., 2012).

Pharmacological Applications

  • Evaluation of FLAP Inhibitors in Inflammation Models : AM803, a FLAP inhibitor, showed significant in vivo inhibition of leukotriene biosynthesis and efficacy in rat and mouse models of acute inflammation (Lorrain et al., 2010).

  • Biological Evaluation of Pyrimidine Derivatives : A study synthesized 5-hydroxymethylpyrimidines, evaluating their cytotoxic properties against various cell lines, finding that derivatives with a benzylsulfanyl group were less toxic to normal cells (Stolarczyk et al., 2021).

Additional Studies

  • Synthesis of Piperidine Derivatives : This research focused on the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, expanding the knowledge in the field of organic synthesis (Moskalenko & Boev, 2014).

  • Reversal of Diastereoselection in Grignard Reagents Addition : The study explored the addition of Grignard reagents to chiral tert-butyl sulfinimines, demonstrating an opposite sense of chiral induction (Kuduk et al., 2004).

Properties

IUPAC Name

5-tert-butylsulfanylpyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S.ClH/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7;/h4-6H,1-3H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQRMUHZBBWGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CN=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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